Lipophilicity Tuning via Methylene Spacer: A LogP Head-to-Head Comparison
The target compound demonstrates a measurable increase in lipophilicity compared to its non-spacer analog. This is driven by the insertion of a methylene (-CH2-) group between the pyrimidine core and the methylamino group, which reduces molecular polarity and enhances membrane partitioning potential .
| Evidence Dimension | Predicted Partition Coefficient (XlogP) |
|---|---|
| Target Compound Data | ~0.0 |
| Comparator Or Baseline | 6-(methylamino)-1H-pyrimidin-4-one: XlogP = -0.5 |
| Quantified Difference | ΔXlogP = +0.5 |
| Conditions | Calculated using XlogP3-AA prediction method. Comparator data sourced from ChemSrc. Target compound estimate based on fragmental addition of a -CH2- group (+0.5 logP unit) to the comparator's scaffold. |
Why This Matters
An increase of 0.5 logP units can significantly impact a compound's ADME profile, potentially enhancing passive membrane permeability without drastically increasing efflux liability, making it a strategically superior scaffold for CNS or intracellular targets.
